molecular formula C33H33FN6O5 B15405618 4(3H)-Pyrimidinone, 2-[(4-fluorophenyl)amino]-5-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinolinyl]oxy]-2-pyridinyl]-3-methyl-

4(3H)-Pyrimidinone, 2-[(4-fluorophenyl)amino]-5-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinolinyl]oxy]-2-pyridinyl]-3-methyl-

Cat. No.: B15405618
M. Wt: 612.6 g/mol
InChI Key: UVNDVSUMHWZESZ-UHFFFAOYSA-N
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Description

This compound features a 4(3H)-pyrimidinone core substituted with a 4-fluorophenylamino group at C-2, a methyl group at C-3, and a complex quinoline-pyridinyl side chain at C-3. Structurally, it belongs to a class of pyrimidinones designed for biological activity, likely targeting parasitic or oncological pathways, as seen in related compounds with similar substituents .

Properties

Molecular Formula

C33H33FN6O5

Molecular Weight

612.6 g/mol

IUPAC Name

2-(4-fluoroanilino)-5-[5-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxypyridin-2-yl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C33H33FN6O5/c1-39-32(41)26(21-37-33(39)38-23-6-4-22(34)5-7-23)27-9-8-24(20-36-27)45-29-10-11-35-28-19-31(30(42-2)18-25(28)29)44-15-3-12-40-13-16-43-17-14-40/h4-11,18-21H,3,12-17H2,1-2H3,(H,37,38)

InChI Key

UVNDVSUMHWZESZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=NC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC

Origin of Product

United States

Biological Activity

The compound 4(3H)-pyrimidinone, 2-[(4-fluorophenyl)amino]-5-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinolinyl]oxy]-2-pyridinyl]-3-methyl- is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data tables.

Antimicrobial Activity

Pyrimidinone derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrimidinone-substituted compounds that demonstrated potent activity against various bacterial strains. For instance, certain derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrimidinone Derivatives

CompoundMIC (µg/mL)Target Organism
112.5E. coli
26.25S. aureus
325M. tuberculosis

Anticancer Activity

The anticancer potential of pyrimidinone derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that certain pyrimidinones exhibited synergistic effects with cyclophosphamide against P388 leukemia cells, enhancing their anticancer efficacy .

Case Study: Anticancer Efficacy
In a recent study, a derivative of the pyrimidinone compound was tested against various cancer cell lines, including HCT116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast carcinoma). The results showed significant cytotoxicity with IC50 values as low as 2.6 µg/mL for HepG2 cells .

Table 2: IC50 Values of Pyrimidinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
AHCT11619.3
BHepG22.6
CMCF75

Enzyme Inhibition

Pyrimidinones have also been identified as inhibitors of key enzymes involved in various biological processes. Notably, they have shown inhibitory action against dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and cell proliferation .

Table 3: Inhibition Constants for Pyrimidinone Derivatives

CompoundEnzyme TargetKi (nM)
XDHFR15
YCytidine deaminase30

Mechanistic Insights

The mechanism of action for pyrimidinones involves interaction with specific protein targets, leading to alterations in cellular signaling pathways. A theoretical model suggested that certain derivatives can bind effectively to the XIAP protein, potentially decreasing prostate cancer levels through this interaction .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-fluorophenylamino group at C-2 mirrors halogenated phenyl groups in ABPP/ABMFPP, which enhance antitumor activity via improved target interaction .
  • The morpholinylpropoxy side chain may improve solubility and pharmacokinetics compared to simpler alkyl/aryl substituents .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound ABPP 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone Ureidopyrimidone
Solubility Moderate (Polar groups) Low (Lipophilic Ph) High (Amino group) Low (DDAA dimerization)
LogP ~3.5 (Estimated) 2.8 1.2 2.5
Hydrogen Bonding Multiple donor/acceptor sites Limited Moderate (NH, Cl) Quadruple H-bonds
Self-Association (Ka) Likely low (Bulky substituents) N/A N/A >10⁶ M⁻¹

Key Observations :

  • Self-association is minimized due to steric hindrance from the quinoline-pyridinyl chain, contrasting with ureidopyrimidones that form stable dimers .

Substituent Effects on Activity

  • C-3 Methyl Group : Retains potency without cytotoxicity, as seen in , where C-3 substitutions were critical for antibacterial activity .
  • C-5 Quinoline-Pyridinyl Chain: Similar to XIAP inhibitors in , this moiety may disrupt protein-protein interactions in cancer pathways .
  • C-7 Morpholinylpropoxy: Analogous to 7-substituted quinolines in , which improve target binding and metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step heterocyclic coupling. For example, fluorinated pyrimidinone cores are prepared via cyclization reactions using β-keto esters or malononitrile derivatives under reflux with catalysts like Pt/C or Raney nickel. Quinoline and pyridine moieties are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Characterization : Intermediates are analyzed via 1H^1H-NMR, 13C^{13}C-NMR, and 19F^{19}F-NMR to confirm regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weights, while IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm1^{-1}) .

Q. How is purity assessed during synthesis, and what solvents are optimal for crystallization?

  • Methodology : Thin-layer chromatography (TLC) monitors reaction progress. Final compounds are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallized from ethanol or acetonitrile. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques resolve structural ambiguities in the quinoline-morpholine substituent?

  • Methodology : Nuclear Overhauser effect spectroscopy (NOESY) identifies spatial proximity between the morpholine propoxy group and quinoline methoxy substituents. X-ray crystallography (if crystals are obtainable) provides absolute configuration data .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyridinyl-quinoline coupling step?

  • Methodology : Metal-free conditions (e.g., using P(OEt)3_3 as a catalyst) at 80–100°C in DMF improve yields (up to 85%) by reducing side reactions. Microwave-assisted synthesis (30 min, 150°C) accelerates kinetics compared to conventional reflux (12 hr) .

Q. What mechanistic insights explain the compound’s bioactivity in kinase inhibition assays?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) predict binding to ATP pockets of kinases like EGFR or VEGFR2. Fluorescence polarization assays measure IC50_{50} values, with SAR revealing that the 4-fluorophenylamino group enhances hydrophobic interactions .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological studies?

  • Methodology : Stability is assessed via accelerated degradation tests (40°C/75% RH for 6 months). LC-MS identifies degradation products (e.g., hydrolysis of the morpholine ring at pH < 3). Aqueous solubility is enhanced using cyclodextrin inclusion complexes .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • Methodology : Density functional theory (DFT) calculates electron distribution to predict CYP450-mediated oxidation sites. Metabolite identification using human liver microsomes and UPLC-QTOF-MS validates in silico predictions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antifungal vs. anticancer activity?

  • Resolution : Divergent bioactivity may arise from assay-specific conditions. For example, antifungal activity (MIC = 2 µg/mL) in C. albicans models correlates with membrane disruption, while anticancer effects (IC50_{50} = 0.5 µM in MCF-7 cells) involve ROS generation. Dose-response curves and transcriptomic profiling clarify context-dependent mechanisms .

Q. Why do NMR spectra occasionally show unexpected peaks near δ 7.2 ppm?

  • Resolution : Trace impurities from incomplete purification of the 4-fluorophenylamino intermediate are likely. Gradient HPLC (C18 column, 10–90% MeCN/H2_2O) isolates the impurity, identified via HRMS as a di-substituted byproduct from residual acetyl chloride .

Methodological Tables

Parameter Typical Value Reference
Synthetic yield (quinoline coupling)72–85% (microwave) vs. 60% (reflux)
Aqueous solubility (25°C)0.12 mg/mL (pH 7.4)
Plasma protein binding89% (human albumin)
LogP (calculated)3.8 ± 0.2

Key Citations

  • Fluoropyrimidine synthesis under mild conditions: Liu et al. (2019) .
  • SAR and kinase inhibition: Structural analogs in pyrimidinone derivatives .
  • Stability and degradation pathways: Accelerated testing protocols .

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